molecular formula C5H8Br2N2 B1379431 4-(2-bromoethyl)-1H-pyrazole hydrobromide CAS No. 1803601-03-7

4-(2-bromoethyl)-1H-pyrazole hydrobromide

Cat. No. B1379431
CAS RN: 1803601-03-7
M. Wt: 255.94 g/mol
InChI Key: VOTUGYODUXEATO-UHFFFAOYSA-N
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Description

The compound “4-(2-bromoethyl)-1H-pyrazole hydrobromide” is a brominated derivative of pyrazole. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “4-(2-bromoethyl)-1H-pyrazole hydrobromide” were not found, bromoethylamine hydrobromide has been used as a reactant to synthesize various compounds such as thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Scientific Research Applications

Synthesis and Structural Analysis

"4-(2-bromoethyl)-1H-pyrazole hydrobromide" serves as a precursor in the synthesis of complex pyrazole derivatives. It is utilized in various synthetic routes to produce compounds with potential biological activities. The bromoethyl group attached to the pyrazole ring allows for further functionalization through nucleophilic substitution reactions, leading to a diverse range of compounds (Kees et al., 1996).

Biological Activities and Pharmacological Potential

The pyrazole derivatives synthesized from "4-(2-bromoethyl)-1H-pyrazole hydrobromide" are evaluated for various biological activities. Some of these compounds exhibit potent antihyperglycemic effects in diabetic models, suggesting their potential in diabetes management. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrazole ring for enhancing biological activity (Kees et al., 1996).

Mechanistic Studies and Drug Development

Research on compounds derived from "4-(2-bromoethyl)-1H-pyrazole hydrobromide" also focuses on understanding their mechanism of action. These studies are crucial for drug development, as they provide insights into how the compounds interact with biological targets and pathways. The antihyperglycemic agents derived from this compound, for example, are shown to correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption, representing a novel class of antidiabetic agents (Kees et al., 1996).

properties

IUPAC Name

4-(2-bromoethyl)-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUGYODUXEATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803601-03-7
Record name 4-(2-bromoethyl)-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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